Scientific Field: Medicinal Chemistry Summary: “8-Chloro-8-nonenenitrile” is utilized in the synthesis of biologically active quinoline and its analogues, which are significant in medicinal chemistry due to their therapeutic potential. Methods: The compound is used in various synthesis protocols, such as transition metal-catalyzed reactions, to construct the quinoline scaffold. Results: The use of “8-Chloro-8-nonenenitrile” has enabled the development of quinolines with potential biological and pharmaceutical activities .
Scientific Field: Organic Chemistry Summary: This compound plays a role in the synthesis of nitrogen-containing heterocycles, which are crucial in drug design and development. Methods: It is involved in the development of novel molecules and composites through organic synthesis protocols. Results: The advancement in nitrogen-based heterocycles synthesis has led to a significant number of new pharmaceuticals entering the market .
Scientific Field: Cancer Research Summary: “8-Chloro-8-nonenenitrile” derivatives are explored for their potential as therapeutic agents in cancer treatment. Methods: Small molecules derived from “8-Chloro-8-nonenenitrile” are tested for their ability to inhibit ADAR, a therapeutic target in multiple cancers. Results: Studies have shown that derivatives like 8-chloroadenosine exhibit toxicity to both ADAR-dependent and -independent cancer cell lines, indicating a non-selective inhibition of ADAR .
Scientific Field: Clinical Oncology Summary: Derivatives of “8-Chloro-8-nonenenitrile” are used in combination chemotherapy regimens. Methods: Compounds like 8-Chloro cAMP and 8-Chloro Adenosine are administered in clinical settings to evaluate their efficacy. Results: These derivatives have shown involvement in physiological and pathological effects through membrane-bound receptors linked to G proteins .
8-Chloro-8-nonenenitrile is a chemical compound characterized by the presence of a chloro group and a nitrile functional group on a nonene carbon chain. Its molecular formula is C₉H₁₃ClN, and it has gained attention in medicinal chemistry for its role in synthesizing biologically active compounds, particularly quinoline derivatives. These derivatives are significant due to their potential therapeutic applications, including antimicrobial and anticancer properties.
Research indicates that derivatives of 8-Chloro-8-nonenenitrile exhibit promising biological activities. For instance:
The synthesis of 8-Chloro-8-nonenenitrile can be achieved through several methods:
8-Chloro-8-nonenenitrile finds applications primarily in:
Studies on the interactions of 8-Chloro-8-nonenenitrile and its derivatives with biological targets are ongoing. These investigations focus on:
Several compounds share structural similarities with 8-Chloro-8-nonenenitrile. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Biological Activity |
---|---|---|
7-Chloroquinoline | Contains a quinoline structure | Antimicrobial and anticancer properties |
6-Chloronicotinic acid | Pyridine ring with a carboxylic acid | Neuroprotective effects |
4-Chlorobenzonitrile | Benzene ring with a nitrile group | Used in organic synthesis |
2-Chloroacrylonitrile | Acryloyl group with chloro and nitrile | Potential use in polymer chemistry |
Uniqueness of 8-Chloro-8-nonenenitrile:
IUPAC Name: 8-Chloronon-8-enenitrile
CAS Numbers: 1096105-18-8 (primary), 951887-64-2 (synonym)
Molecular Formula: C₉H₁₄ClN
Molecular Weight: 171.67 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01)
Property | Value | Source Citation |
---|---|---|
Synonyms | 8-Chloronon-8-enenitrile, 8-nonenenitrile, 951887-64-2, MFCD09801069 | |
SMILES Code | N#CCCCCCCC(=C)Cl | |
InChIKey | PGGXUAAHWXYEFJ-UHFFFAOYSA-N |
Structural Features:
While the exact discovery date remains undocumented, 8-chloro-8-nonenenitrile’s synthesis aligns with mid-20th-century advancements in nitrile chemistry. Key milestones include:
Synthetic Routes:
8-Chloro-8-nonenenitrile’s bifunctionality makes it indispensable in synthesizing complex molecules.
Use Case | Example | Reaction Pathway |
---|---|---|
Herbicides | Nitroguanidine derivatives | Nitrile hydrolysis → amide |
Polymer Precursors | Acrylonitrile copolymers | Radical polymerization |